![molecular formula C3H9N2O3PS B14293954 [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid CAS No. 114119-65-2](/img/structure/B14293954.png)
[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid is an organophosphorus compound with a unique structure that combines a phosphonic acid group with a carbamimidoylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid typically involves the reaction of a phosphonic acid derivative with a carbamimidoylsulfanyl precursor. One common method is the reaction of 2-chloroethylphosphonic acid with thiourea under basic conditions to form the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carbamimidoylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the carbamimidoylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamimidoylsulfanyl group can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and dithiothreitol can be used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the phosphonic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Esters, amides, and other substituted phosphonic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays and structural biology studies.
Medicine
In medicine, this compound has potential applications as a drug candidate or a drug delivery agent. Its phosphonic acid group can enhance the bioavailability and stability of pharmaceutical compounds.
Industry
In industry, this compound can be used as a corrosion inhibitor, a flame retardant, or a chelating agent. Its ability to bind metal ions makes it useful in various industrial processes, including water treatment and metal extraction.
Mécanisme D'action
The mechanism of action of [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid involves its interaction with molecular targets such as enzymes, proteins, and metal ions. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, while the carbamimidoylsulfanyl group can participate in redox reactions and covalent bonding. These interactions can modulate the activity of enzymes, alter protein conformations, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid
- [2-(Carbamimidoylsulfanyl)ethyl]phosphinic acid
- [2-(Carbamimidoylsulfanyl)ethyl]phosphonate esters
Uniqueness
Compared to similar compounds, this compound is unique due to its combination of a phosphonic acid group with a carbamimidoylsulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
114119-65-2 |
|---|---|
Formule moléculaire |
C3H9N2O3PS |
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
2-carbamimidoylsulfanylethylphosphonic acid |
InChI |
InChI=1S/C3H9N2O3PS/c4-3(5)10-2-1-9(6,7)8/h1-2H2,(H3,4,5)(H2,6,7,8) |
Clé InChI |
ZWRMEEDOCLBUEU-UHFFFAOYSA-N |
SMILES canonique |
C(CSC(=N)N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
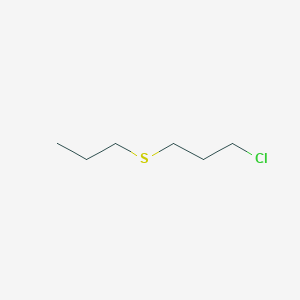

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
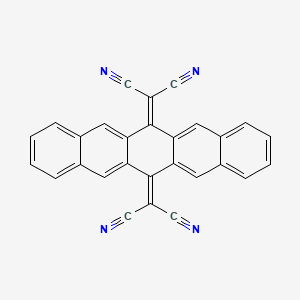
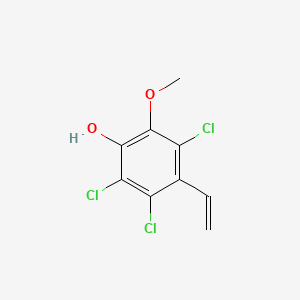
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

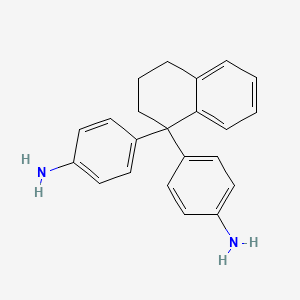
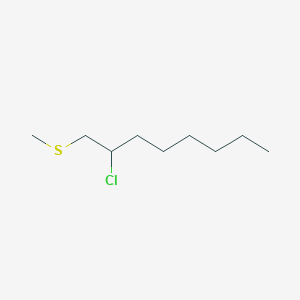
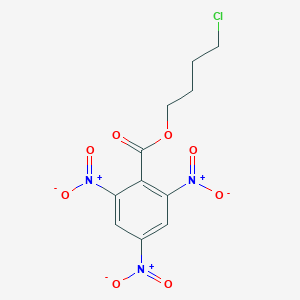
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
